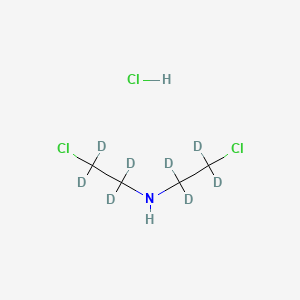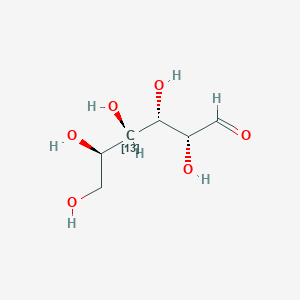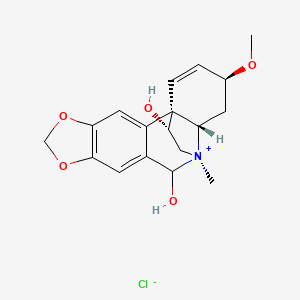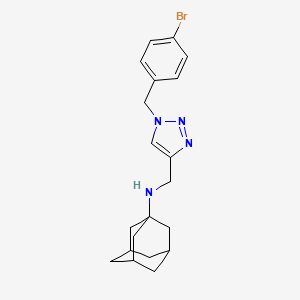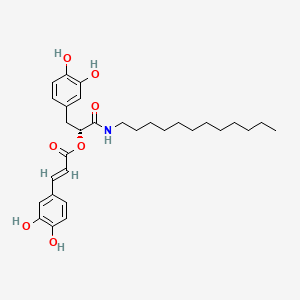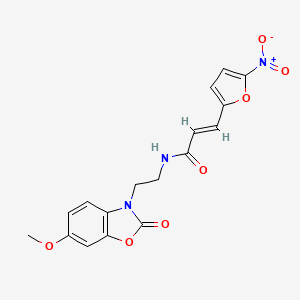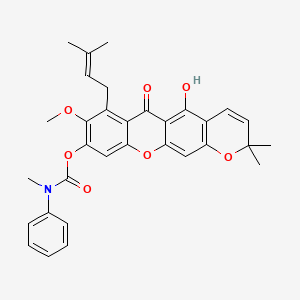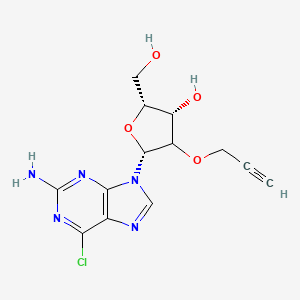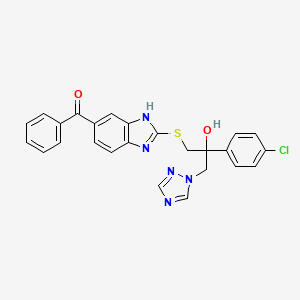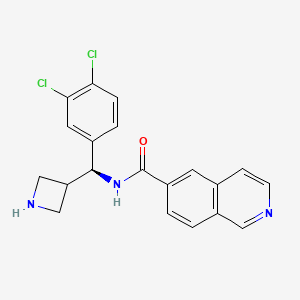
Akt1&PKA-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Akt1&PKA-IN-1 is a potent dual inhibitor targeting Akt and PKA, exhibiting IC50 values of 0.11 μM for Akt, 0.03 μM for PKAα, and 9.8 μM for cyclin-dependent kinase 2 . This compound is significant in the field of oncology due to its ability to inhibit key kinases involved in cancer cell growth and survival.
Vorbereitungsmethoden
The preparation of Akt1&PKA-IN-1 involves synthetic routes that include receptor–ligand interaction-based pharmacophore, 3D-QSAR, molecular docking, and deep learning methods . These methods help in constructing a virtual screening platform for Akt1 inhibitors. Industrial production methods are not explicitly detailed in the available literature, but typically involve large-scale synthesis using optimized reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Akt1&PKA-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Akt1&PKA-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the inhibition of Akt and PKA kinases.
Biology: Employed in cellular studies to understand the role of Akt and PKA in cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancers with overexpressed Akt1.
Industry: Utilized in the development of new drugs targeting Akt and PKA pathways
Wirkmechanismus
Akt1&PKA-IN-1 exerts its effects by inhibiting the activity of Akt and PKA kinases. . PKA, or protein kinase A, is involved in regulating various cellular processes through phosphorylation. The inhibition of these kinases disrupts their signaling pathways, leading to reduced cell growth and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Akt1&PKA-IN-1 is unique due to its dual inhibition of both Akt and PKA kinases. Similar compounds include:
Ipatasertib: An Akt inhibitor with a different scaffold and binding interactions.
Capivasertib: Another Akt inhibitor with distinct pharmacological properties.
Hit9: A novel scaffold identified as a potential Akt1 inhibitor.
These compounds share similar targets but differ in their molecular structures, binding affinities, and specific inhibitory effects.
Eigenschaften
Molekularformel |
C20H17Cl2N3O |
|---|---|
Molekulargewicht |
386.3 g/mol |
IUPAC-Name |
N-[(S)-azetidin-3-yl-(3,4-dichlorophenyl)methyl]isoquinoline-6-carboxamide |
InChI |
InChI=1S/C20H17Cl2N3O/c21-17-4-3-13(8-18(17)22)19(16-10-24-11-16)25-20(26)14-1-2-15-9-23-6-5-12(15)7-14/h1-9,16,19,24H,10-11H2,(H,25,26)/t19-/m1/s1 |
InChI-Schlüssel |
TWAIYMKBHKNSRO-LJQANCHMSA-N |
Isomerische SMILES |
C1C(CN1)[C@@H](C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC4=C(C=C3)C=NC=C4 |
Kanonische SMILES |
C1C(CN1)C(C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC4=C(C=C3)C=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


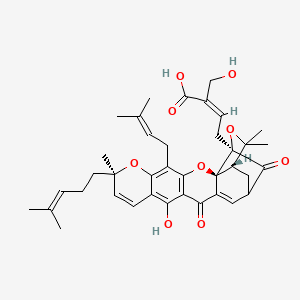
![[(2R)-3-[2-[(2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12391556.png)
![6-(2-{5-[2-(Dimethylamino)ethyl]-2,3-difluorophenyl}ethyl)-4-methylpyridin-2-amine](/img/structure/B12391561.png)
